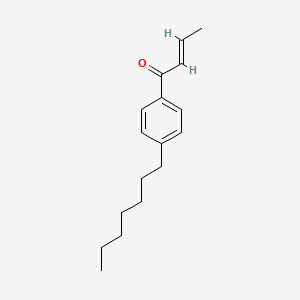
(2-heptylselanylphenyl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid 2-heptylselanyl-phenyl ester is an organic compound that belongs to the ester family It is characterized by the presence of an acetic acid moiety esterified with a 2-heptylselanyl-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 2-heptylselanyl-phenyl ester typically involves the esterification of acetic acid with 2-heptylselanyl-phenol. The reaction is catalyzed by an acid catalyst, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
Acetic acid+2-heptylselanyl-phenol→Acetic acid 2-heptylselanyl-phenyl ester+Water
Industrial Production Methods
In an industrial setting, the production of acetic acid 2-heptylselanyl-phenyl ester can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of microchannel reactors has also been explored to enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid 2-heptylselanyl-phenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield acetic acid and 2-heptylselanyl-phenol.
Oxidation: The heptylselanyl group can be oxidized to form corresponding sulfoxides or sulfones.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis is carried out using dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Hydrolysis: Acetic acid and 2-heptylselanyl-phenol.
Oxidation: Sulfoxides or sulfones of the heptylselanyl group.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Acetic acid 2-heptylselanyl-phenyl ester has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid 2-heptylselanyl-phenyl ester involves its interaction with specific molecular targets. The ester bond can be hydrolyzed to release acetic acid and 2-heptylselanyl-phenol, which may exert biological effects through various pathways. The heptylselanyl group can interact with cellular components, potentially leading to oxidative stress or modulation of enzyme activities.
Comparison with Similar Compounds
Similar Compounds
Acetic acid 2-phenylethyl ester: Similar ester structure but with a phenylethyl group instead of a heptylselanyl group.
Acetic acid phenyl ester: Contains a phenyl group without the heptylselanyl substitution.
Uniqueness
Acetic acid 2-heptylselanyl-phenyl ester is unique due to the presence of the heptylselanyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H22O2Se |
|---|---|
Molecular Weight |
313.30 g/mol |
IUPAC Name |
(2-heptylselanylphenyl) acetate |
InChI |
InChI=1S/C15H22O2Se/c1-3-4-5-6-9-12-18-15-11-8-7-10-14(15)17-13(2)16/h7-8,10-11H,3-6,9,12H2,1-2H3 |
InChI Key |
FDXGTFIBPBOUCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC[Se]C1=CC=CC=C1OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[[[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]amino]methyl]benzenesulfonyl fluoride](/img/structure/B10821743.png)

![(5S)-5-amino-7-hydroxy-1-methyl-4,5-dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B10821757.png)
![2-[(5S,7R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821758.png)
![(6S)-6-amino-4-hydroxy-2-phenyl-6,7-dihydropyrazolo[4,3-b]pyridin-5-one](/img/structure/B10821759.png)
![(5S)-5-amino-7-hydroxy-2-phenyl-4,5-dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B10821765.png)






